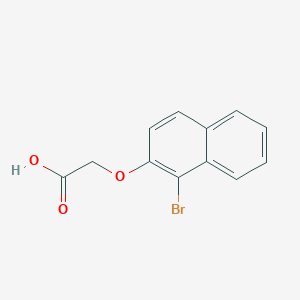

2-((1-Bromonaphthalen-2-yl)oxy)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(1-bromonaphthalen-2-yl)oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO3/c13-12-9-4-2-1-3-8(9)5-6-10(12)16-7-11(14)15/h1-6H,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKZQQUCWIZZKDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351734 | |

| Record name | [(1-bromo-2-naphthyl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41791-59-7 | |

| Record name | [(1-bromo-2-naphthyl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(1-bromonaphthalen-2-yl)oxy]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthesis and Preparative Chemistry of 2 1 Bromonaphthalen 2 Yl Oxy Acetic Acid

Exploration of Synthetic Routes from Key Precursor Compounds

The principal synthetic route to 2-((1-bromonaphthalen-2-yl)oxy)acetic acid involves the preparation of a key intermediate, 1-bromo-2-naphthol (B146047), followed by an O-alkylation reaction.

Role of 1-Bromo-2-naphthol in the Synthetic Pathway

1-Bromo-2-naphthol serves as the foundational precursor for the synthesis of the target molecule. Its preparation typically involves the selective bromination of 2-naphthol (B1666908). One effective method utilizes sodium bromide and oxone to achieve this transformation. In this procedure, 2-naphthol, sodium bromide, and oxone are ground together and allowed to react overnight. The crude 1-bromo-2-naphthol is then extracted using a suitable solvent like ethyl acetate. slideshare.net

Another approach to synthesizing 1-bromo-2-naphthol involves the reaction of 2-naphthol with a brominating agent in a suitable solvent system. For instance, the self-condensation of 1-bromo-2-naphthol with its conjugate base can lead to the formation of dimeric ether byproducts, highlighting the importance of controlled reaction conditions. rsc.org

Utilization of Chloroacetic Acid in O-Alkylation Reactions

The subsequent and crucial step in the synthesis is the O-alkylation of 1-bromo-2-naphthol. This is typically achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers. scribd.com In this reaction, the hydroxyl group of 1-bromo-2-naphthol is deprotonated by a base to form a nucleophilic naphthoxide ion. This ion then attacks the electrophilic carbon of chloroacetic acid, displacing the chloride and forming the desired ether linkage.

1-Bromo-2-naphthol + Chloroacetic Acid → this compound + HCl

The efficiency of this SN2 reaction is influenced by several factors, including the choice of base, solvent, and temperature.

Optimized Reaction Conditions and Process Development for Direct Synthesis

Optimization of the Williamson ether synthesis is critical for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the base, solvent, temperature, and the potential use of catalysts.

| Parameter | Condition | Rationale |

| Base | Strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are commonly used to deprotonate the phenolic hydroxyl group of 1-bromo-2-naphthol, forming the more reactive naphthoxide ion. | Ensures complete deprotonation for efficient nucleophilic attack. |

| Solvent | A polar aprotic solvent such as acetone (B3395972) or dimethylformamide (DMF) is often employed. The reaction can also be carried out in an aqueous medium. | Polar aprotic solvents can accelerate SN2 reactions. An aqueous medium can be advantageous for reactions involving water-soluble salts. |

| Temperature | The reaction is typically heated to reflux to increase the reaction rate. | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |

| Catalyst | Phase-transfer catalysts (PTC), such as tetrabutylammonium (B224687) bromide (TBAB), can be employed, particularly in biphasic systems (e.g., aqueous/organic). core.ac.ukcrdeepjournal.orgresearchgate.netmdpi.comnih.gov | A PTC facilitates the transfer of the naphthoxide anion from the aqueous phase to the organic phase where the haloacetic acid is more soluble, thereby increasing the reaction rate. core.ac.ukcrdeepjournal.orgresearchgate.netmdpi.comnih.gov |

A plausible synthetic protocol, adapted from the synthesis of the analogous 2-naphthoxyacetic acid, would involve dissolving 1-bromo-2-naphthol and a molar excess of a strong base like potassium hydroxide in water. scribd.com To this solution, chloroacetic acid would be added, and the mixture would be heated at reflux for several hours.

Alternatively, the reaction can be carried out by reacting 1-bromo-2-naphthol with ethyl bromoacetate (B1195939) in the presence of a base, followed by the hydrolysis of the resulting ester to yield the desired carboxylic acid. orgsyn.orgias.ac.in This two-step approach can sometimes offer better control and purification options.

Advanced Purification Methodologies for High Purity Acquisition

Obtaining high-purity this compound is essential for its use in further synthetic applications. The primary method for purification is recrystallization.

After the reaction is complete, the reaction mixture is typically cooled and then acidified with a strong acid, such as hydrochloric acid (HCl). This protonates the carboxylate salt of the product, causing the free carboxylic acid to precipitate out of the aqueous solution. The crude solid can then be collected by filtration.

For further purification, recrystallization from a suitable solvent or solvent system is employed. The choice of solvent is critical and is determined by the solubility characteristics of the product and any impurities. A systematic approach to solvent selection can significantly improve the efficiency of the purification process. researchgate.net Common solvents for recrystallizing organic acids include ethanol, acetic acid, or mixtures of solvents like ethanol/water or acetic acid/water.

The general procedure for recrystallization involves dissolving the crude product in a minimum amount of a hot solvent in which it is highly soluble. The solution is then allowed to cool slowly, during which the pure product crystallizes out, leaving the more soluble impurities behind in the mother liquor. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

For particularly challenging separations, column chromatography could be employed as an alternative or supplementary purification technique.

Chemical Transformations and Derivatization Strategies of 2 1 Bromonaphthalen 2 Yl Oxy Acetic Acid

Synthesis of Ester and Amide Analogues via Carboxylic Acid Functionalization

The carboxylic acid group of 2-((1-bromonaphthalen-2-yl)oxy)acetic acid is a prime site for modification, readily undergoing esterification and amidation reactions to produce a diverse range of analogues. These transformations are fundamental in altering the compound's physicochemical properties, such as lipophilicity and solubility, and for introducing new functional groups for further derivatization.

Generation of Diverse Ester Linkages

The conversion of the carboxylic acid to an ester is a common strategy to mask the acidity of the parent compound or to create prodrugs. Standard esterification procedures, such as Fischer-Speier esterification using an alcohol in the presence of a catalytic amount of strong acid, can be employed. For instance, the methyl ester, methyl 2-((1-bromonaphthalen-2-yl)oxy)acetate, is a known derivative. While specific research detailing a wide array of ester analogues from this compound is not extensively published, general methods for esterification are well-established. These include reaction with alkyl halides in the presence of a base, or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with an alcohol. The synthesis of a 2,4-dimethyl-3-pentyl ester of a related 1-bromo-2-naphthoic acid has been reported as a substrate for asymmetric Suzuki-Miyaura cross-coupling reactions, highlighting the utility of bulky esters in facilitating specific transformations of the naphthalene (B1677914) core. rsc.org

Table 1: Representative Esterification Reactions of Naphthalene Carboxylic Acids

| Starting Material | Reagent(s) | Product | Reference |

| 1-Naphthaleneacetic acid | Glycine (B1666218) ethyl ester hydrochloride, Triethylamine (B128534), EDCI | (2-Naphthalen-1-yl-acetylamino)-acetic acid ethyl ester | uni.lu |

| 1-Bromo-2-naphthoic acid | 2,4-Dimethyl-3-pentanol, Coupling agents | 2,4-Dimethyl-3-pentyl 1-bromo-2-naphthoate | rsc.org |

| 2-((6-bromonaphthalen-2-yl)oxy)acetic acid | Methanol, Acid catalyst | Methyl 2-((6-bromonaphthalen-2-yl)oxy)acetate | sigmaaldrich.com |

Note: This table includes examples from closely related naphthalene carboxylic acids to illustrate common synthetic methodologies.

Formation of Peptide and Amino Acid Conjugates

The conjugation of this compound with amino acids and peptides is a key strategy to enhance biological activity and target specific cellular machinery. Standard peptide coupling protocols are employed for this purpose. These methods typically involve the activation of the carboxylic acid using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), followed by the addition of the amino acid or peptide ester.

A notable example of an amide derivative is the commercially available compound 2-[(1-Bromonaphthalen-2-yl)oxy]-N-[(phenylcarbamothioyl)amino]acetamide. The synthesis of a glycine ethyl ester conjugate of the related 1-naphthaleneacetic acid has been achieved by reacting it with glycine ethyl ester hydrochloride in the presence of triethylamine and EDCI. uni.lu This general approach can be readily adapted for the conjugation of various amino acids and peptides to this compound, allowing for the systematic exploration of structure-activity relationships.

Table 2: Examples of Amide and Peptide Conjugate Synthesis from Naphthalene Acetic Acids

| Naphthalene Acetic Acid Derivative | Amine Component | Coupling Reagents | Product |

| 1-Naphthaleneacetic acid | Glycine ethyl ester hydrochloride | EDCI, Triethylamine | (2-Naphthalen-1-yl-acetylamino)-acetic acid ethyl ester |

| This compound | (Phenylcarbamothioyl)amine | Not specified (likely standard coupling) | 2-[(1-Bromonaphthalen-2-yl)oxy]-N-[(phenylcarbamothioyl)amino]acetamide |

Modifications and Functionalization of the Naphthalene Core

The bromine atom at the C1 position of the naphthalene ring is a key functional handle for a variety of cross-coupling reactions, enabling the introduction of a wide range of substituents and the construction of more complex molecular architectures.

Halogen-Based Cross-Coupling Reactions for Naphthalene Substitution

The bromo-naphthalene moiety readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are powerful tools for forming new carbon-carbon bonds.

The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This reaction allows for the introduction of aryl, heteroaryl, vinyl, and alkyl groups at the C1 position. While specific examples starting directly from this compound are not widely documented in academic literature, the successful asymmetric Suzuki-Miyaura cross-coupling of 1-bromo-2-naphthoates demonstrates the feasibility of this transformation on this scaffold. rsc.org Furthermore, the related compound (1-bromonaphthalen-2-yl)acetonitrile has been utilized as a starting material for Suzuki cross-coupling reactions. nih.gov

The Sonogashira coupling provides a route to introduce alkyne functionalities by reacting the aryl bromide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of precursors for more complex structures, including heterocyclic systems.

Table 3: Potential Cross-Coupling Reactions on the 1-Bromonaphthalene Core

| Reaction Type | Coupling Partner | Catalyst System | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 2-((1-Aryl-naphthalen-2-yl)oxy)acetic acid derivative |

| Sonogashira | Terminal alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | 2-((1-(Alkynyl)-naphthalen-2-yl)oxy)acetic acid derivative |

Exploration of Other Aromatic Transformations

Beyond cross-coupling reactions, other transformations can be envisaged for the naphthalene core. For instance, the bromine atom could potentially be substituted via nucleophilic aromatic substitution under specific conditions, although this is generally less facile than palladium-catalyzed processes. Other transformations could include nitration or sulfonation of the naphthalene ring, though regioselectivity could be an issue and would need to be carefully controlled.

Formation of Complex Heterocyclic Scaffolds Incorporating the Chemical Compound

The derivatized forms of this compound, particularly those resulting from cross-coupling reactions, are valuable precursors for the synthesis of complex heterocyclic scaffolds. A notable example is the synthesis of benzofuran (B130515) derivatives. A domino reaction involving an intermolecular Sonogashira coupling of related 2-(2-bromophenoxy)acetates with terminal acetylenes, followed by an intramolecular carbanion-yne cyclization, has been shown to produce 2,3-disubstituted benzo[b]furans. organic-chemistry.org This strategy could be directly applicable to the Sonogashira product of this compound esters, leading to the formation of naphtho[1,2-b]furan (B1202928) systems.

The general sequence would involve the initial Sonogashira coupling to introduce an alkyne at the C1 position. Subsequent intramolecular cyclization, potentially promoted by a base or a transition metal catalyst, would lead to the formation of the furan (B31954) ring fused to the naphthalene core. This approach offers a powerful method for the construction of polycyclic aromatic compounds with potential applications in materials science and as pharmaceutical intermediates.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Techniques

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. For 2-((1-Bromonaphthalen-2-yl)oxy)acetic acid, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring, the methylene (B1212753) protons of the acetic acid moiety, and the acidic proton of the carboxylic acid.

The six aromatic protons on the bromonaphthalene ring would appear as a series of multiplets in the downfield region, typically between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic system. The specific splitting patterns would be complex due to spin-spin coupling between adjacent and, in some cases, non-adjacent protons. The protons on the benzene (B151609) ring fused to the bromo-substituted ring would show distinct chemical shifts influenced by the bromine atom and the ether linkage.

The two protons of the methylene group (-CH₂-) adjacent to the ether oxygen and the carbonyl group are expected to appear as a singlet, or a narrowly split multiplet, in the region of δ 4.5-5.0 ppm. The acidic proton of the carboxylic acid (-COOH) is typically a broad singlet that can appear over a wide chemical shift range, often greater than δ 10 ppm, and its position can be highly dependent on the solvent and concentration.

Expected ¹H NMR Data

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Naphthalene-H | 7.0 - 8.5 | Multiplets |

| -OCH₂- | 4.5 - 5.0 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Techniques

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The spectrum would be characterized by signals for the ten carbon atoms of the naphthalene ring, the methylene carbon, and the carbonyl carbon of the acetic acid group. The carbon atom of the carbonyl group (-C=O) is expected to be the most downfield signal, typically appearing in the range of δ 170-180 ppm. The carbon atoms of the naphthalene ring would resonate in the aromatic region, approximately δ 110-150 ppm. The chemical shifts of these carbons would be influenced by the positions of the bromo and the oxyacetic acid substituents. The carbon atom directly bonded to the bromine (C-Br) would have its chemical shift influenced by the halogen's electronegativity and would be expected in the lower end of the aromatic region. The methylene carbon (-OCH₂-) would be expected in the range of δ 60-70 ppm.

Expected ¹³C NMR Data

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| -C =O | 170 - 180 |

| Naphthalene C -O | ~150 |

| Naphthalene C -Br | ~115 |

| Naphthalene C -H & C -C | 110 - 140 |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is particularly useful for polar molecules like carboxylic acids. In the positive ion mode, the ESI-MS spectrum of this compound would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. Given the presence of bromine, a characteristic isotopic pattern for the [M+H]⁺ ion would be observed, with two peaks of nearly equal intensity separated by two mass units, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). Predicted m/z values for common adducts are available. uni.lu

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass of an ion, allowing for the determination of its elemental composition. For this compound (C₁₂H₉BrO₃), HRMS would be used to confirm the exact mass of the molecular ion or its adducts to within a few parts per million (ppm). This high accuracy allows for the unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass.

Predicted Mass Spectrometry Data uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 280.98078 |

| [M+Na]⁺ | 302.96272 |

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would display several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, which is often superimposed on the C-H stretching bands. The C=O stretching vibration of the carboxylic acid would give rise to a strong, sharp absorption band around 1700-1725 cm⁻¹. The C-O stretching vibrations of the ether and the carboxylic acid would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region, and the C-Br stretching vibration would be expected at lower wavenumbers, typically in the 500-700 cm⁻¹ range.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-O (Ether & Acid) | 1000 - 1300 | Strong |

X-ray Diffraction for Solid-State Structural Elucidation (if applicable to derivatives)

The crystal structure of a related derivative, such as a co-crystal or an ester, would reveal critical information about intermolecular interactions, including hydrogen bonding involving the carboxylic acid moiety and potential halogen bonding involving the bromine atom. Such studies are crucial for understanding the supramolecular chemistry of this class of compounds. For instance, in the structural analysis of derivatives, it is important to consider the potential for radiation-induced debromination, which can occur with moderate X-ray doses and complicate structure determination. nih.gov

An illustrative example of the application of X-ray diffraction to a related molecular framework is the structural elucidation of N′-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide monohydrate. In the crystal structure of this compound, the molecules form distinct planes, and water molecules play a key role in connecting adjacent molecules through O—H⋯O and N—H⋯O hydrogen bonds, resulting in helical arrangements. This demonstrates how X-ray diffraction can unravel complex intermolecular networks.

A hypothetical crystal data table for a derivative of this compound, based on analyses of similar organic molecules, is presented below.

| Crystal Data | Hypothetical Derivative of this compound |

| Empirical Formula | C14H13BrO3 |

| Formula Weight | 309.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 15.789(6) |

| β (°) | 98.76(3) |

| Volume (ų) | 1334.5(8) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.538 |

| Absorption Coefficient (mm⁻¹) | 2.875 |

| F(000) | 624 |

| Crystal Size (mm³) | 0.25 x 0.18 x 0.15 |

| Theta range for data collection (°) | 2.50 to 28.00 |

| Reflections collected | 9876 |

| Independent reflections | 3012 [R(int) = 0.045] |

| Final R indices [I>2sigma(I)] | R1 = 0.052, wR2 = 0.135 |

| R indices (all data) | R1 = 0.068, wR2 = 0.148 |

Chromatographic Separation Techniques for Purity Profiling and Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its potential impurities. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for these purposes.

Reverse-phase HPLC (RP-HPLC) is a primary method for assessing the purity of this compound. The method's development involves optimizing the stationary phase, mobile phase composition, and detector wavelength to achieve a robust separation of the main compound from any process-related impurities or degradation products.

A typical RP-HPLC method would utilize a C18 or C8 stationary phase. The mobile phase would likely consist of an aqueous component (such as water with an acid modifier like formic acid or phosphoric acid to control the ionization of the carboxylic acid) and an organic solvent (typically acetonitrile (B52724) or methanol). sielc.comsielc.com Gradient elution is often employed to effectively separate compounds with a range of polarities. nih.gov Method validation is performed according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness to ensure the method is suitable for its intended purpose. nih.gov

Below is a hypothetical data table outlining typical HPLC method parameters and validation results for the analysis of this compound.

| HPLC Method and Validation Parameters | Illustrative Values for this compound Analysis |

| Chromatographic Conditions | |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

| Retention Time | Approx. 8.5 min |

| Validation Parameters | |

| Linearity (Concentration Range) | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (RSD %) | < 2.0% |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | 0.3 µg/mL |

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry, making it an ideal technique for the definitive identification and trace-level quantification of this compound and its impurities.

In an LC-MS analysis, the effluent from the HPLC column is introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source. ESI can be operated in either positive or negative ion mode. For a carboxylic acid-containing compound like this compound, negative ion mode is often preferred, as it readily forms the [M-H]⁻ ion.

The mass spectrometer can be operated in full-scan mode to obtain the mass-to-charge ratio (m/z) of eluting peaks or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity in quantitative studies. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the elemental composition of the parent compound and its metabolites or impurities. nih.gov

The fragmentation pattern of this compound in the mass spectrometer is critical for its structural confirmation. Key fragmentation pathways for carboxylic acids often involve the loss of water (M-18) or the carboxyl group (M-45). libretexts.org For this specific compound, cleavage of the ether bond and fragmentation of the bromonaphthalene ring system would also be expected. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature in the mass spectrum of the parent ion and any bromine-containing fragment ions. nist.govnist.gov

The following table presents predicted LC-MS data for this compound and a hypothetical set of parameters for its analysis.

| LC-MS Parameter | Predicted/Hypothetical Value for this compound |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| Parent Ion [M-H]⁻ | m/z 278.9662 (for ⁷⁹Br) and 280.9642 (for ⁸¹Br) |

| High-Resolution Mass (Calculated) | 279.9735 (Monoisotopic Mass) |

| Key MS/MS Transitions (MRM) | 279.0 -> 235.0 (Loss of CO₂) |

| 279.0 -> 142.0 (Cleavage of ether linkage) | |

| Predicted Collision Cross Section (CCS) | [M-H]⁻: 158.0 Ų |

| LC Conditions | Similar to HPLC method, but with volatile mobile phase modifiers (e.g., formic acid instead of phosphoric acid) |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

Cutting Edge Applications and Research Utility of 2 1 Bromonaphthalen 2 Yl Oxy Acetic Acid and Its Derivatives

Role as a Key Intermediate in the Synthesis of Specialized Chemical Probes

2-((1-Bromonaphthalen-2-yl)oxy)acetic acid serves as an important precursor in the development of specialized chemical probes, particularly those that rely on fluorescence for detection. biosynth.com The naphthalene (B1677914) moiety itself is the basis for a wide range of fluorescent dyes and probes. nih.gov Naphthalene and its derivatives are known for their unique photophysical and chemical properties, stemming from their rigid, planar structure and large π-electron conjugated system. nih.gov These characteristics often result in high fluorescence quantum yields and excellent photostability, which are critical for sensitive and reliable detection in analytical and imaging applications. nih.gov

Derivatives of this compound are valuable in creating probes for several reasons:

Inherent Fluorescence: The naphthalene core provides the essential fluorophore, which can be fine-tuned by synthetic modification. nih.gov

Site for Modification: The bromine atom and the carboxylic acid group offer two distinct reaction sites for attaching other molecular fragments. This allows for the conjugation of the naphthalene fluorophore to recognition elements (for targeting specific ions, molecules, or biomolecules) or to moieties that can modulate its fluorescent properties in response to environmental changes.

Hydrophobic Nature: The hydrophobic character of the naphthalene ring can be exploited to design probes that interact with or embed within nonpolar environments, such as cellular membranes or the hydrophobic pockets of proteins. nih.govnih.gov

The compound is specifically described as a fluorescent probe used in fluorescence data assays. biosynth.com Its derivatives can be designed as "turn-on" or "turn-off" sensors, where the fluorescence is enhanced or quenched upon binding to a target analyte. For instance, naphthalene-based probes have been successfully developed for the selective detection of various metal ions and anions. nih.govresearchgate.net

Contribution to Low Molecular Weight Gelator (LMWG) Research

Low Molecular Weight Gelators (LMWGs) are small molecules that can self-assemble in a solvent to form a three-dimensional network, immobilizing the solvent and creating a gel. rsc.org While direct research on this compound as an LMWG is not extensively documented in primary literature, its structural motifs are highly relevant to the design of such materials. Naphthalene-containing molecules are a known class of LMWGs, where the flat, aromatic surface facilitates the necessary intermolecular interactions for self-assembly. anu.edu.aursc.org

The formation of gels by LMWGs is a direct result of the spontaneous self-assembly of the gelator molecules into long, fibrous structures. rsc.org This process is driven by a combination of non-covalent interactions. For a molecule like this compound and its derivatives, the key interactions governing self-assembly would include:

π-π Stacking: The electron-rich naphthalene rings can stack on top of one another, a common and powerful organizing force in the assembly of aromatic molecules. scispace.com

Hydrogen Bonding: The carboxylic acid group is a classic hydrogen bond donor and acceptor. This allows for the formation of extended chains or dimeric structures, which are crucial for building the gel network. scispace.com

By studying derivatives of this compound, researchers can investigate how changes in the molecular structure (e.g., converting the carboxylic acid to an ester or amide) affect the balance of these forces and, consequently, the final properties of the soft matter system. anu.edu.auacs.org

A key area of modern materials science is the development of "smart" or responsive materials that change their properties in response to an external stimulus. LMWGs are excellent candidates for creating such systems. scispace.com By incorporating a fluorescent unit like naphthalene into an LMWG, it is possible to create soft materials where the gelation state is coupled to a fluorescent signal.

Derivatives of this compound are promising for this application. For example, a fluorescent gel could be designed to dissolve in the presence of a specific analyte. This dissolution would cause a change in the fluorescence of the naphthalene probe due to the altered molecular environment (e.g., aggregation-caused quenching in the gel state vs. monomer emission in the solution state). Such systems have potential applications in chemical sensing and diagnostics. researchgate.netmdpi.com Research on other naphthalene-based systems has demonstrated the feasibility of creating fluorescent probes for ions and designing materials for cell imaging, highlighting the potential of this class of compounds. nih.govmdpi.com

Precursor in the Design of Novel Molecular Scaffolds for Exploratory Chemical Biology

In drug discovery and chemical biology, a molecular scaffold is a core structure upon which various functional groups are appended to create a library of compounds for biological screening. nih.govacs.org The naphthalene ring system is a well-established scaffold in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds. ijpsjournal.commdpi.com

This compound is an ideal precursor for building novel molecular scaffolds for several reasons:

Defined Three-Dimensional Structure: The rigid naphthalene core provides a well-defined orientation for appended functional groups.

Reactive Handle for Diversification: The bromine atom is a key functional group for diversification. It readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govwikipedia.orglibretexts.org This allows for the straightforward attachment of a wide variety of aryl, heteroaryl, or alkyl groups at this position.

Second Site for Modification: The carboxylic acid provides another point for modification, allowing for the creation of amides, esters, or other derivatives, further expanding the chemical diversity of the resulting library.

For example, a related compound, (1-Bromonaphthalen-2-yl)acetonitrile, has been explicitly prepared as a starting material for Suzuki cross-coupling reactions to generate more complex molecular structures for further investigation. nih.gov This demonstrates the established utility of the 1-bromo-2-substituted naphthalene framework as a launchpad for creating new chemical entities with potential biological activity. nih.gov

General Utility as a Versatile Chemical Building Block for Diverse Organic Syntheses

Beyond its more specialized applications, this compound is a versatile chemical building block for general organic synthesis. slideshare.netnih.gov Its utility stems from the presence of two distinct and highly useful functional groups: the aryl bromide and the carboxylic acid. These groups can be manipulated either independently or sequentially to construct a wide array of more complex organic molecules.

The reactivity of this building block can be summarized as follows:

| Functional Group | Reaction Type | Potential Products |

| Aryl Bromide | Suzuki-Miyaura Coupling | Biaryl compounds, Styrenes |

| Sonogashira Coupling | Aryl alkynes | |

| Buchwald-Hartwig Amination | Aryl amines | |

| Ullmann Coupling | Biaryl ethers, Diaryl amines | |

| Heck Reaction | Stilbene derivatives | |

| Carboxylic Acid | Esterification | Esters |

| Amide Coupling | Amides | |

| Reduction | Alcohols | |

| Curtius/Schmidt Rearrangement | Amines (after derivatization) |

The Suzuki-Miyaura reaction, in particular, is a powerful method for forming carbon-carbon bonds and is widely used in both academic and industrial synthesis. wikipedia.orglibretexts.orgorganic-chemistry.org The ability of the bromo-naphthalene core to participate in such reactions makes this compound a valuable starting material for synthesizing substituted biaryls, poly-aromatic systems, and other complex architectures. nih.gov Simultaneously, the carboxylic acid moiety can be readily converted to amides or esters, introducing new functionalities and enabling the connection to other molecular fragments. google.com This dual reactivity makes this compound a powerful and adaptable tool in the synthetic chemist's toolbox.

Outlook and Future Research Directions for 2 1 Bromonaphthalen 2 Yl Oxy Acetic Acid

Summary of Foundational Contributions to Chemical Science

Currently, the direct foundational contributions of 2-((1-Bromonaphthalen-2-yl)oxy)acetic acid to chemical science are not extensively documented in publicly accessible research literature. Its primary role appears to be as a chemical intermediate, a building block for the synthesis of more complex molecules. The structural motif of a brominated naphthalene (B1677914) core linked to an oxyacetic acid group suggests its potential utility in the construction of diverse molecular architectures.

The related class of naphthalen-2-yloxyacetic acid derivatives has been investigated for various applications, including as plant growth regulators. These studies provide a foundational context for understanding the potential biological activity of the broader class of compounds to which this compound belongs. However, specific research delineating the unique contributions of the 1-bromo substitution is not yet prevalent.

Identification of Emerging Research Opportunities and Challenges

Despite the limited body of specific research, several emerging opportunities and challenges can be identified for this compound.

Emerging Opportunities:

Fluorescent Probe Development: The naphthalene moiety is inherently fluorescent. The introduction of a bromine atom and an oxyacetic acid group can modulate these fluorescent properties. Preliminary information suggests its potential as a fluorescent probe for use in fluorescence data assays. Future research could focus on characterizing its photophysical properties, such as quantum yield and Stokes shift, and exploring its application in cellular imaging or as a sensor for specific analytes.

Enzyme Inhibition Studies: There are indications that this compound may exhibit inhibitory effects on certain enzymes, such as oxidase enzymes. This opens up avenues for investigating its potential as a tool compound in chemical biology to probe enzyme function or as a lead structure for the development of novel enzyme inhibitors with therapeutic potential.

Investigation of Anti-diabetic Properties: Uncorroborated reports suggest potential anti-diabetic effects of this compound. Rigorous in vitro and in vivo studies are necessary to validate these claims and to elucidate the potential mechanism of action.

Research Challenges:

Lack of Primary Research Data: The most significant challenge is the scarcity of peer-reviewed research articles specifically detailing the synthesis, characterization, and application of this compound. This hinders a comprehensive understanding of its chemical and biological profile.

Synthetic Accessibility and Scalability: While likely accessible through standard synthetic routes, the scalability of its synthesis and the cost-effectiveness of starting materials could present challenges for broader application.

Understanding Structure-Activity Relationships: A systematic investigation into how the bromo and oxyacetic acid functionalities on the naphthalene scaffold influence its biological activity is required to guide future derivatization and optimization efforts.

Prospects for Advanced Methodological Development and Synthetic Innovation

The structure of this compound lends itself to various avenues for synthetic innovation and methodological development.

Novel Synthetic Routes: Development of more efficient, environmentally friendly, and high-yielding synthetic methods for this compound and its derivatives would be a valuable contribution. This could involve exploring novel catalytic systems or flow chemistry approaches.

Derivatization and Library Synthesis: The carboxylic acid and the bromine atom provide two reactive handles for further chemical modification. This allows for the creation of a library of derivatives to explore structure-activity relationships (SAR). For example, the carboxylic acid can be converted to amides, esters, or other functional groups, while the bromine atom can be utilized in cross-coupling reactions to introduce a wide range of substituents.

| Potential Derivative Class | Synthetic Strategy | Potential Application |

| Amides | Coupling of the carboxylic acid with various amines | Modulation of solubility and biological activity |

| Esters | Esterification with different alcohols | Prodrug strategies, modification of pharmacokinetic properties |

| Biaryl derivatives | Suzuki, Stille, or other cross-coupling reactions at the C-Br bond | Exploration of new chemical space for biological screening |

Broader Scientific Impact and Collaborative Research Potential

The potential of this compound and its derivatives to impact various scientific fields hinges on collaborative research efforts.

Medicinal Chemistry: If its purported biological activities are confirmed, this compound could serve as a starting point for drug discovery programs, particularly in the areas of metabolic diseases and enzymology. Collaboration between synthetic chemists and biologists would be crucial for this endeavor.

Materials Science: The fluorescent properties of the naphthalene core could be harnessed in the development of new materials, such as organic light-emitting diodes (OLEDs) or chemical sensors. This would require collaboration with materials scientists and physicists.

Chemical Biology: As a potential fluorescent probe or enzyme inhibitor, it could become a valuable tool for chemical biologists to study cellular processes and biological pathways.

Q & A

Q. What are the optimal synthetic routes for 2-((1-Bromonaphthalen-2-yl)oxy)acetic acid, and how can reaction efficiency be improved?

The synthesis typically involves bromination and coupling reactions. A validated method includes the catalytic intramolecular arylation of 2-((1-bromonaphthalen-2-yl)oxy)acetaldehyde under continuous flow systems, which enhances reaction control and reproducibility. Key steps involve Pd-catalyzed cross-coupling and acetic acid functionalization under inert conditions . To improve efficiency, optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and maintain temperatures between 60–80°C to minimize side reactions.

Q. How should researchers handle and store this compound to ensure stability?

Refer to Safety Data Sheets (SDS) for handling protocols: use PPE (gloves, goggles) and work in a fume hood. Storage recommendations include airtight containers under inert gas (N₂ or Ar) at room temperature (RT) to prevent degradation. Avoid exposure to moisture or light, as the bromine substituent may hydrolyze or decompose .

Q. What purification techniques are recommended for isolating this compound?

High-performance liquid chromatography (HPLC) with a C18 reverse-phase column is effective for purity >98%. Recrystallization using ethanol/water (7:3 v/v) yields high-purity crystals. For sodium salt derivatives (e.g., sodium 2-[(1-bromonaphthalen-2-yl)oxy]acetate), ion-exchange chromatography can resolve solubility issues .

Q. What spectroscopic methods are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to identify aromatic protons (δ 7.2–8.5 ppm) and the acetic acid moiety (δ 3.8–4.2 ppm).

- MS : ESI-MS in negative mode for molecular ion [M-H]⁻ at m/z 295.1 (calculated for C₁₂H₉BrO₃).

- IR : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and C-Br at 550–650 cm⁻¹ .

Advanced Research Questions

Q. How can structural contradictions in X-ray crystallography data be resolved during refinement?

Use SHELXL for high-resolution refinement, leveraging its robust algorithms for handling twinned data or disorder. Key parameters:

Q. What strategies mitigate discrepancies in NMR data caused by substituent effects?

The bromine atom’s electron-withdrawing nature deshields adjacent protons, shifting signals upfield. For accurate assignments:

- Perform 2D experiments (COSY, HSQC) to resolve overlapping peaks.

- Compare with analogs (e.g., 2-(4-chloronaphthalen-1-yl)acetic acid) to isolate substituent effects .

Q. How can researchers design biological activity assays for this compound?

Focus on antimicrobial or enzyme inhibition studies:

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. Use 96-well plates with concentrations ranging 1–256 µg/mL.

- Enzyme Targets : Screen against cyclooxygenase (COX) or lipoxygenase (LOX) using spectrophotometric methods (e.g., COX-2 inhibition via TMPD oxidation). Include positive controls (e.g., indomethacin) .

Q. What analytical methods validate purity and structural integrity in derivatives?

- LC-MS : Monitor for byproducts (e.g., debrominated species) with a gradient elution (0.1% formic acid in acetonitrile/water).

- Elemental Analysis : Confirm C, H, Br content within ±0.3% of theoretical values.

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C expected) .

Q. How can conflicting data in reaction yields be addressed during scale-up?

Common issues include catalyst poisoning or solvent effects. Mitigation strategies:

- Screen solvents (DMF > THF for Pd-catalyzed reactions).

- Use scavengers (e.g., activated charcoal) to remove Pd residues.

- Optimize stoichiometry (1:1.2 ratio of naphthalene bromide to glyoxylic acid) .

Q. What derivatization approaches enhance this compound’s utility in drug discovery?

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids to introduce pharmacophores.

- Esterification : Convert the acetic acid to methyl ester for improved membrane permeability.

- Amide Formation : React with primary amines (e.g., benzylamine) to explore SAR .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.